molecular formula C19H17N3O4S B11174376 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11174376
M. Wt: 383.4 g/mol
InChI Key: FGLUACCIJZQPSF-UHFFFAOYSA-N
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Description

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a benzodioxole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The process often includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the thiadiazole core. The benzodioxole moiety is then introduced through a series of coupling reactions, often involving phenoxypropyl intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide stands out due to its unique benzodioxole moiety, which may contribute to its distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H17N3O4S/c23-18(13-8-9-15-16(11-13)26-12-25-15)20-19-22-21-17(27-19)7-4-10-24-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,22,23)

InChI Key

FGLUACCIJZQPSF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CCCOC4=CC=CC=C4

Origin of Product

United States

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